2-(1-Isopropylpiperidin-2-yl)ethanamine
Overview
Description
2-(1-Isopropylpiperidin-2-yl)ethanamine is a chemical compound with the empirical formula C10H22N2 . It has a molecular weight of 170.30 . This compound is typically sold in solid form .
Molecular Structure Analysis
The molecular structure of 2-(1-Isopropylpiperidin-2-yl)ethanamine can be represented by the SMILES stringCC(C)N1CCCCC1CCN
. The InChI representation is 1S/C10H22N2/c1-9(2)12-8-4-3-5-10(12)6-7-11/h9-10H,3-8,11H2,1-2H3
. Physical And Chemical Properties Analysis
2-(1-Isopropylpiperidin-2-yl)ethanamine is a solid compound . Other physical and chemical properties such as boiling point and density are predicted to be 207.2±8.0 °C and 0.892±0.06 g/cm3 respectively .Scientific Research Applications
DNA Binding and Cytotoxicity Studies : Research on Cu(II) complexes of tridentate ligands, including 2-(pyridine-2-yl)-N-((pyridine-2-yl)methyl)ethanamine, demonstrates their potential in DNA binding and cytotoxicity studies. These complexes show good DNA binding propensity and minor structural changes of calf thymus DNA, indicating their potential use in cancer research and treatment (Kumar et al., 2012).
Synthesis and Structural Analysis of Bioactive Compounds : The synthesis of novel 1,2,4-oxadiazole and trifluoromethylpyridine derivatives, starting from compounds including 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)ethanamine, highlights the potential of these compounds in modifying lipophilicity for better transport through cell wall barriers. This research is crucial in developing new therapeutic agents (Maftei et al., 2016).
Corrosion Inhibition on Mild Steel : Cadmium(II) Schiff base complexes, including those derived from 2-(piperidin-1-yl)-N-(1-(pyridin-2-yl)ethylidene)ethanamine, show promising properties as corrosion inhibitors on mild steel. This application is significant in materials and corrosion engineering (Das et al., 2017).
Enzymatic Inhibitory Activity : The compound N-(2-aminoethyl)-1 aziridine-ethanamine was identified as a novel inhibitor of Angiotensin-converting enzyme 2 (ACE2). This discovery is important for controlling cardiovascular diseases and severe acute respiratory syndrome (SARS) outbreaks (Huentelman et al., 2004).
Safety And Hazards
properties
IUPAC Name |
2-(1-propan-2-ylpiperidin-2-yl)ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N2/c1-9(2)12-8-4-3-5-10(12)6-7-11/h9-10H,3-8,11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFKFFPYPUQJYSW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCCCC1CCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20660741 | |
Record name | 2-[1-(Propan-2-yl)piperidin-2-yl]ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20660741 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-Isopropylpiperidin-2-yl)ethanamine | |
CAS RN |
915922-79-1 | |
Record name | 2-[1-(Propan-2-yl)piperidin-2-yl]ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20660741 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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